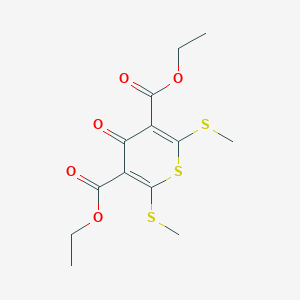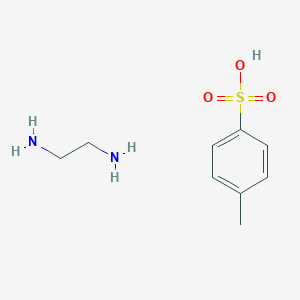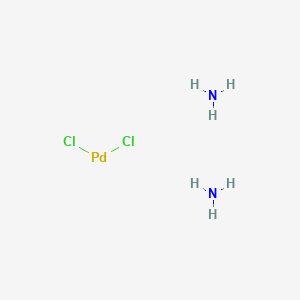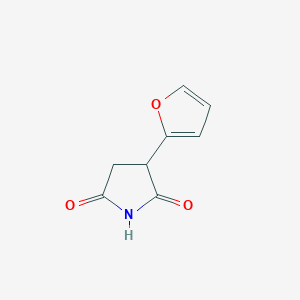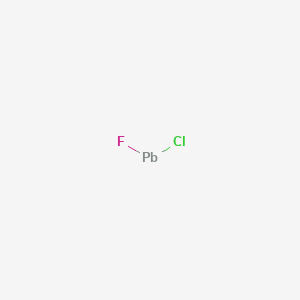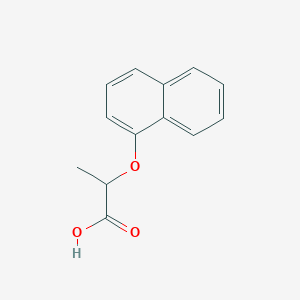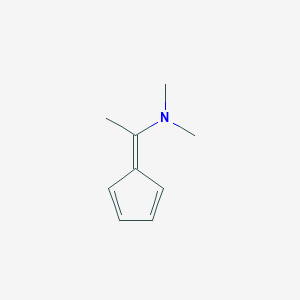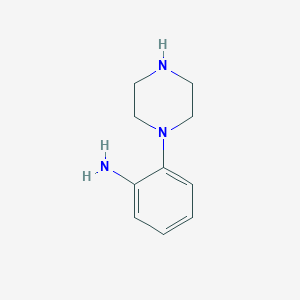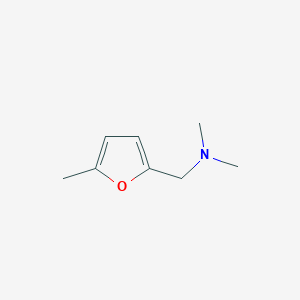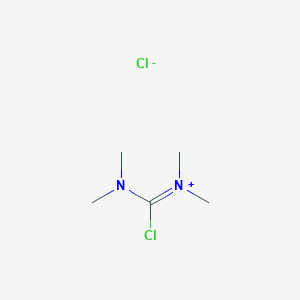
Chloro-bis(dimethylamino)-methylium chloride
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis information for “Chloro-bis(dimethylamino)-methylium chloride” was not available, I found synthesis information for a related compound, a binuclear nickel(II) chloride complex with dimethyl-1,10-phenanthroline . Another related compound, Chloro-bis(glycylglycinate)germanium(IV) chloride, was synthesized and characterized in the solid state by elemental analysis, thermogravimetry, and infrared spectroscopy .
Molecular Structure Analysis
The molecular structure of a related compound, a binuclear nickel(II) chloride complex with dimethyl-1,10-phenanthroline, has been determined by X-ray diffraction . The crystal is triclinic, space group P − 1, with the Ni (II) in [NiCl 2 (C 14 H 12 N 2 )] 2 coordinated to two N of the phen ligand and three Cl −, one terminal and two bridging .
Orientations Futures
While specific future directions for “Chloro-bis(dimethylamino)-methylium chloride” were not found, research into related compounds continues. For example, transition metals complexes of phenanthroline ligands are being studied for their potential use in molecular scaffolding in supramolecular assemblies, DNA cleaving, structural studies, building blocks for synthesis of metallo-dendrimers, thin films with luminescent properties, control of redox properties, analytical chemistry, and catalysis .
Propriétés
IUPAC Name |
[chloro(dimethylamino)methylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMLSXCBFHQUTH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

